

An In-depth Technical Guide to 2,3,4-Trichlorotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4-Trichlorotoluene

Cat. No.: B1346101

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3,4-trichlorotoluene** (CAS No. 7359-72-0), an organochlorine compound of significant interest in chemical synthesis and research. This document details its fundamental chemical and physical properties, including molecular formula and weight, and delves into its synthesis, analytical characterization, and safety considerations. Designed for a technical audience, this guide synthesizes data from authoritative sources to serve as a reliable reference for laboratory and development applications.

Core Chemical Identity

2,3,4-Trichlorotoluene is a chlorinated aromatic hydrocarbon. Its structure consists of a toluene molecule (a benzene ring substituted with a methyl group) further substituted with three chlorine atoms at the 2, 3, and 4 positions of the ring.^[1] This specific isomeric arrangement dictates its unique chemical reactivity and physical properties compared to the other five constitutional isomers of trichlorotoluene.^[1]

Molecular Formula: C₇H₅Cl₃^[1]^[2]^[3]

Molecular Weight: 195.47 g/mol ^[2]^[3]^[4]

The systematic IUPAC name for this compound is 1,2,3-trichloro-4-methylbenzene.^[1]^[2]

Physicochemical Properties

2,3,4-Trichlorotoluene is a white to off-white solid at ambient temperature.[\[1\]](#)[\[5\]](#) Its physical and chemical data are critical for its proper handling, storage, and application in experimental design.

Property	Value	Source(s)
CAS Registry Number	7359-72-0	[1] [4]
Physical State	Solid	[1]
Melting Point	43 °C	[1] [4]
Boiling Point	244 °C	[1] [4]
Density	~1.39 g/cm ³	[1] [4]
Flash Point	153.8 °C	[1] [4]
LogP (Octanol/Water)	3.955	[1] [4]
Solubility	Insoluble in water; soluble in many organic solvents.	[1] [6]

The high LogP value indicates significant lipophilicity, suggesting poor solubility in aqueous solutions but good solubility in non-polar organic solvents.[\[1\]](#)

Synthesis and Manufacturing

The primary method for producing **2,3,4-trichlorotoluene** is through the electrophilic aromatic substitution of toluene.[\[7\]](#)[\[8\]](#) This process involves the direct chlorination of toluene or its less-chlorinated derivatives.

Common Synthesis Pathway: Direct Chlorination

The synthesis involves treating toluene with three equivalents of chlorine gas.[\[1\]](#)[\[8\]](#) The reaction's selectivity for the 2,3,4-isomer over other isomers is controlled by several factors:

- Catalyst: A Lewis acid catalyst, such as iron(III) chloride (FeCl_3) or aluminum chloride (AlCl_3), is used to polarize the Cl-Cl bond, creating a potent electrophile (Cl^+).[1][5]
- Temperature and Reaction Time: Careful control of the reaction temperature and duration is necessary to achieve the desired degree of chlorination and isomeric distribution.[1]

A foundational study by Brimelow, Jones, and Metcalfe in 1951 established the systematic basis for the nuclear chlorination of toluene, providing a methodology for selectively producing various trichlorotoluene isomers.[7][9] More advanced, multi-step synthesis routes, for instance, starting from 5-aminotoluene-2-sulfonamide, have also been developed for specific applications.[5][9]

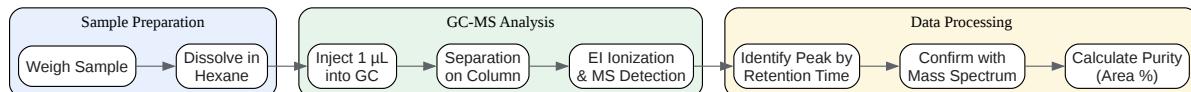
Analytical Methodologies

Accurate identification and quantification of **2,3,4-trichlorotoluene** are essential for quality control, environmental monitoring, and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for this purpose due to its high sensitivity and specificity.[10]

Experimental Protocol: Purity Assessment by GC-MS

This protocol outlines a general procedure for the analysis of a **2,3,4-trichlorotoluene** sample.

Objective: To determine the purity of a **2,3,4-trichlorotoluene** sample and identify potential isomeric impurities.


Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **2,3,4-trichlorotoluene** sample.
 - Dissolve the sample in 10 mL of a high-purity non-polar solvent like hexane or dichloromethane. The choice of solvent is critical as it must be compatible with the GC system and effectively solubilize the analyte without interfering with detection.
 - Vortex the solution until the sample is completely dissolved.

- Instrument Configuration (Typical Parameters):
 - Gas Chromatograph (GC):
 - Injector: Split/Splitless, set to 250°C. A split ratio of 50:1 is common to avoid column overloading.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating aromatic isomers.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This temperature gradient ensures the separation of volatile solvents from the higher-boiling trichlorotoluene isomers.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from 50 to 300 m/z. This range covers the expected molecular ion and fragmentation patterns.
 - Transfer Line Temperature: 280°C.
- Analysis Workflow:
 - Inject 1 µL of the prepared sample into the GC-MS system.
 - Acquire the data.
 - Process the resulting chromatogram to identify the peak corresponding to **2,3,4-trichlorotoluene** based on its retention time.
 - Confirm identity by comparing the acquired mass spectrum with a reference library spectrum. The molecular ion peak (m/z 194/196/198, reflecting chlorine isotopes) and characteristic fragmentation patterns are key identifiers.

- Calculate purity by integrating the peak area of the analyte and expressing it as a percentage of the total integrated peak area.

Below is a conceptual workflow diagram for this analytical process.

[Click to download full resolution via product page](#)

Caption: GC-MS analytical workflow for **2,3,4-trichlorotoluene**.

Applications and Relevance

2,3,4-Trichlorotoluene serves primarily as a chemical intermediate and a reference standard in research.[5][7]

- Chemical Synthesis: It is a precursor for the synthesis of more complex molecules, including certain herbicides, dyes, and polymers.[7] The methyl group can be oxidized to form trichlorobenzoic acid derivatives, which are valuable building blocks.[7]
- Research Standard: Due to its well-defined properties, it is used as a certified reference material in environmental analysis to identify and quantify chlorinated aromatic compounds in samples.[2][7]
- Drug Discovery: While not a pharmaceutical itself, its derivatives have been explored. For example, it has been used as a starting material in the synthesis of sulfonamide-based compounds.[5]

Safety and Toxicology

As with all halogenated aromatic compounds, **2,3,4-trichlorotoluene** must be handled with appropriate care. While specific toxicological data for the 2,3,4-isomer is limited, data for related trichlorotoluenes and trichlorobenzenes indicate potential for toxicity.[11][12]

General Handling Precautions:

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[\[6\]](#)[\[11\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[11\]](#)
- Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[\[11\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical advice.[\[6\]](#) For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,3,4-Trichlorotoluene is a well-characterized chemical compound with a defined set of physical and chemical properties. Its primary value lies in its role as a synthetic intermediate and an analytical standard. A thorough understanding of its properties, synthesis, and handling requirements, as presented in this guide, is crucial for its safe and effective use in research and development.

References

- Wikipedia. (n.d.). Trichlorotoluene.
- National Institute of Standards and Technology. (n.d.). trichlorotoluene. NIST Chemistry WebBook.
- SIELC Technologies. (2018, May 16). 2,3,6-Trichlorotoluene.
- Cheméo. (n.d.). Chemical Properties of trichlorotoluene (CAS 30583-33-6).
- National Center for Biotechnology Information. (n.d.). 2,3,6-Trichlorotoluene. PubChem Compound Database.
- ChemBK. (2024, April 10). Toluene, 2,4,5-trichloro-.
- National Center for Biotechnology Information. (n.d.). 2,4,5-Trichlorotoluene. PubChem Compound Database.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Trichlorobenzenes. NCBI Bookshelf.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,3,4-Trichlorotoluene (7359-72-0) for sale [vulcanchem.com]
- 2. 2,3,4-Trichlorotoluene | CAS 7359-72-0 | LGC Standards [lgcstandards.com]
- 3. 2,3,4-Trichlorotoluene | 7359-72-0 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Buy 2,3,4-Trichlorotoluene | 7359-72-0 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 9. 2,3,4-Trichlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3,4-Trichlorotoluene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346101#2-3-4-trichlorotoluene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com